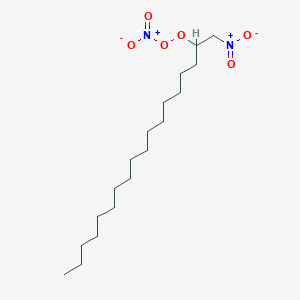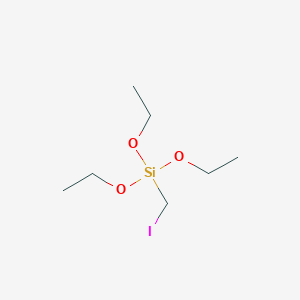
Triethoxy(iodomethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(iodomethyl)silane is an organosilicon compound characterized by the presence of ethoxy groups and an iodomethyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(iodomethyl)silane can be synthesized through the reaction of iodomethane with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom in triethoxysilane with the iodomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(iodomethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other functional groups in the presence of suitable reagents.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Water or Alcohols: For hydrolysis reactions.
Metal Catalysts: Such as cobalt or rhodium, for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can lead to the formation of silanols and siloxanes, while substitution reactions can yield a variety of organosilicon compounds.
Scientific Research Applications
Triethoxy(iodomethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of triethoxy(iodomethyl)silane involves the interaction of its functional groups with target molecules The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other molecules to form stable siloxane bonds
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the iodomethyl group.
Triethoxyvinylsilane: Contains a vinyl group instead of an iodomethyl group.
Trimethoxysilane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(iodomethyl)silane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific applications that are not possible with other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and material science applications.
Properties
CAS No. |
53696-82-5 |
|---|---|
Molecular Formula |
C7H17IO3Si |
Molecular Weight |
304.20 g/mol |
IUPAC Name |
triethoxy(iodomethyl)silane |
InChI |
InChI=1S/C7H17IO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
InChI Key |
ALFJOLYGZMCHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CI)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




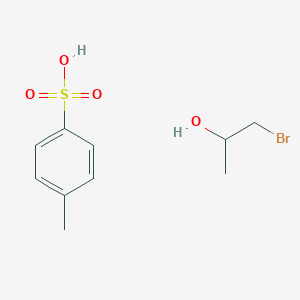
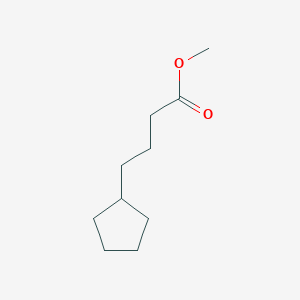
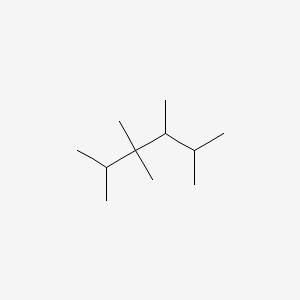
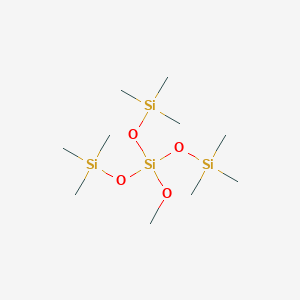


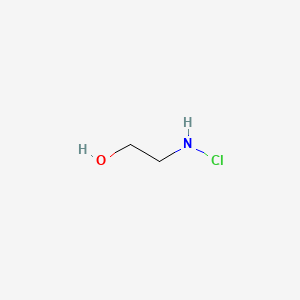
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)

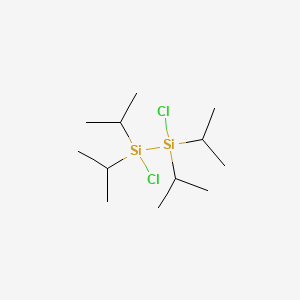
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
